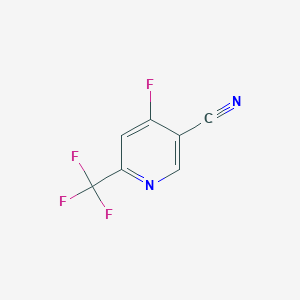
4-Fluoro-6-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-6-(trifluoromethyl)nicotinonitrile is a chemical compound with the molecular formula C7H2F4N2. It is a member of the pyridine family and contains both fluorine and nitrile functional groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-6-(trifluoromethyl)nicotinonitrile typically involves the reaction of 4-ethoxy-1,1,1-trifluoro-3-ene-2-ketone with 3-amino acrylonitrile. The reaction is carried out under cyclization conditions with a catalyst such as sodium hydroxide, potassium hydroxide, sodium hydride, sodium methoxide, sodium ethoxide, or potassium tert-butoxide. The reaction temperature ranges from 50 to 100°C, and the reaction time is between 3 to 9 hours .
Industrial Production Methods
For industrial production, the process involves the use of trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile as raw materials. The reaction is carried out in a reactor with stirring, and the reaction temperature is maintained between -10 to 30°C. The acylation step produces 4-ethoxy-1,1,1-trifluoro-3-alkene-2-ketone, which is then cyclized to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-6-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide and potassium hydroxide, as well as oxidizing agents and reducing agents. The reaction conditions vary depending on the desired product and the type of reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives of this compound with different functional groups.
Applications De Recherche Scientifique
4-Fluoro-6-(trifluoromethyl)nicotinonitrile is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological pathways and interactions.
Industry: The compound is used in the production of various industrial chemicals and materials .
Mécanisme D'action
The mechanism of action of 4-Fluoro-6-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some similar compounds to 4-Fluoro-6-(trifluoromethyl)nicotinonitrile include:
- 4-(Trifluoromethyl)nicotinonitrile
- 4-Fluoro-3-(trifluoromethyl)benzonitrile
- 4-Fluoro-2-(trifluoromethyl)pyridine
Uniqueness
This compound is unique due to its specific combination of fluorine and nitrile functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in various scientific research applications .
Propriétés
Formule moléculaire |
C7H2F4N2 |
|---|---|
Poids moléculaire |
190.10 g/mol |
Nom IUPAC |
4-fluoro-6-(trifluoromethyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C7H2F4N2/c8-5-1-6(7(9,10)11)13-3-4(5)2-12/h1,3H |
Clé InChI |
LJTRLUPNZSNQMQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1C(F)(F)F)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


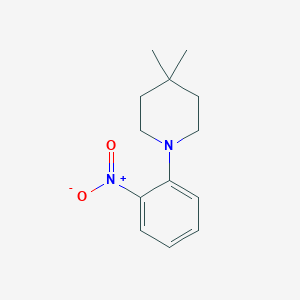
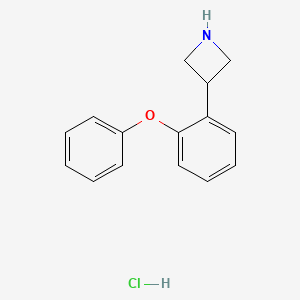

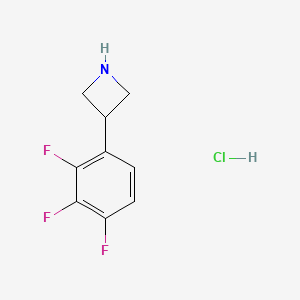
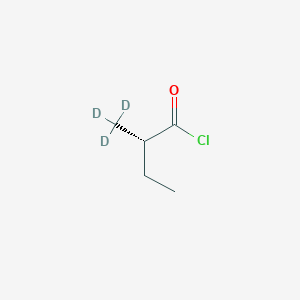

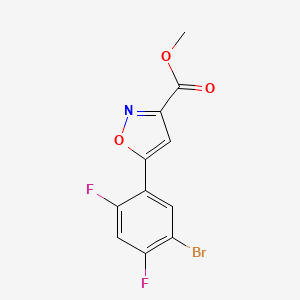

![Isopropyl-[2-methyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13719149.png)

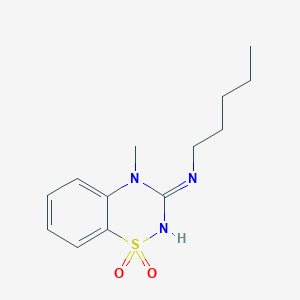
![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)
